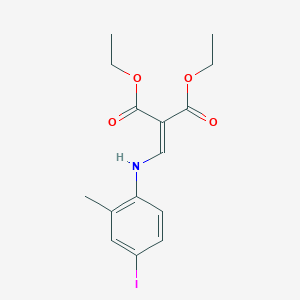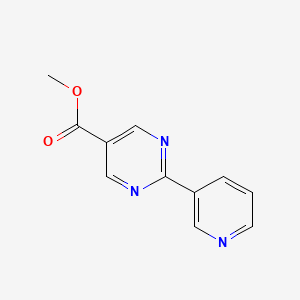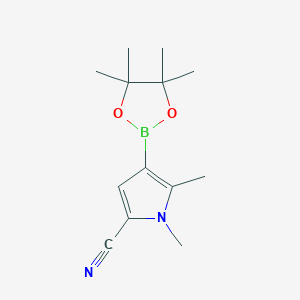![molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9](/img/structure/B1454879.png)
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Descripción general
Descripción
The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .Aplicaciones Científicas De Investigación
Experimental Antiulcer Drugs and Unusual Transformations
Research into cyclopenta[c]pyrroles has contributed to the development of experimental antiulcer drugs, exploring some unusual transformations of these compounds. These transformations include the synthesis of various derivatives through reactions with hydrolxylamine and hydrochloric acid, leading to potential applications in medicinal chemistry (Bell et al., 1977).
Intramolecular Oxo Diels-Alder Approach
The diastereoselective synthesis of cyclopenta[c]pyrrole derivatives via an oxo Diels-Alder reaction has been described, demonstrating the potential of these compounds in organic synthesis and drug development (Murray et al., 2003).
Syntheses and Reactions of Cyclohepta Pyrrolo Pyrimidinones
Compounds structurally related to 4-oxo-octahydro-cyclopenta[c]-pyrrole, such as 4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, have been synthesized, highlighting the versatility and reactivity of the cyclopenta[c]pyrrole scaffold in producing pharmacologically relevant structures (Abe, 1987).
Acid-Promoted Retro-Mannich Reaction
Research into N-protected cyclopenta[c]pyrroles has led to the development of regioselective retro-Mannich reactions, offering a novel pathway for synthesizing pyrrole derivatives with potential in drug discovery (Cramer et al., 2004).
Synthesis of Octahydro Dioxo Cyclopenta Pyrrole Carboxylates
Studies on the nucleophilic addition to N-acyliminium ions have facilitated the synthesis of dioxo-cyclopenta[b]pyrrole derivatives, illustrating the synthetic utility of this motif in creating complex heterocyclic systems (Won-Jun et al., 1994).
Cyclopentathiophenacetic Acid Derivatives
The synthesis of cyclopentathiophenacetic acid derivatives from 6-oxo-dihydro-cyclopenta[b]thiophen demonstrates the structural and functional diversity achievable with cyclopenta[c]pyrrole analogs, highlighting their reactivity and potential applications in chemistry and biology (Jilale et al., 1993).
Propiedades
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















